![molecular formula C17H16N2O3 B2417186 3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922078-84-0](/img/structure/B2417186.png)
3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and has shown promising results in various studies related to neurological disorders, cancer, and inflammation.
Scientific Research Applications
Synthesis and Computational Studies
A study focused on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing their potential in nonlinear optical (NLO) applications through computational hyperpolarizability studies. These compounds, including related structures to 3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, have been synthesized in good yields, with their molecular structures confirmed through X-ray diffraction. Computational methods highlighted their charge distributions and potential regions of electrophilic and nucleophilic reactivity, marking them as promising candidates for NLO applications (Almansour et al., 2016).
Antibacterial and Anticancer Agents
Research on novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds, sharing a core structural resemblance with the subject chemical, demonstrated promising results in non-cytotoxic concentrations, highlighting their potential as antibacterial agents. Field-based QSAR studies further emphasized their significance in medicinal chemistry (Palkar et al., 2017).
Novel Synthesis Methods
An innovative approach for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed through a one-pot, three-component condensation reaction. This method, offering an alternative synthesis pathway for benzo[b][1,5]diazepine derivatives, underscores the versatility and broad application potential of similar compounds in pharmaceutical research (Shaabani et al., 2009).
Gold-Catalyzed Cycloaddition
A study explored the gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides or propargyl esters, providing a concise and chemoselective access to polysubstituted benzo[f][1,4]oxazepines. This reaction method presents an innovative way to synthesize complex oxazepine derivatives, potentially including compounds with a structural basis in this compound, demonstrating the compound's relevance in synthetic organic chemistry (Xu et al., 2018).
Future Directions
properties
IUPAC Name |
3-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-2-4-12(9-11)16(20)19-13-5-6-15-14(10-13)17(21)18-7-8-22-15/h2-6,9-10H,7-8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGGDCLMKTICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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